2-(2-Aminoethoxy)-3-fluoropyridine hydrochloride 2-(2-Aminoethoxy)-3-fluoropyridine hydrochloride
Brand Name: Vulcanchem
CAS No.:
VCID: VC16519028
InChI: InChI=1S/C7H9FN2O.ClH/c8-6-2-1-4-10-7(6)11-5-3-9;/h1-2,4H,3,5,9H2;1H
SMILES:
Molecular Formula: C7H10ClFN2O
Molecular Weight: 192.62 g/mol

2-(2-Aminoethoxy)-3-fluoropyridine hydrochloride

CAS No.:

Cat. No.: VC16519028

Molecular Formula: C7H10ClFN2O

Molecular Weight: 192.62 g/mol

* For research use only. Not for human or veterinary use.

2-(2-Aminoethoxy)-3-fluoropyridine hydrochloride -

Specification

Molecular Formula C7H10ClFN2O
Molecular Weight 192.62 g/mol
IUPAC Name 2-(3-fluoropyridin-2-yl)oxyethanamine;hydrochloride
Standard InChI InChI=1S/C7H9FN2O.ClH/c8-6-2-1-4-10-7(6)11-5-3-9;/h1-2,4H,3,5,9H2;1H
Standard InChI Key DBIWQHMIJZYMSC-UHFFFAOYSA-N
Canonical SMILES C1=CC(=C(N=C1)OCCN)F.Cl

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

2-(2-Aminoethoxy)-3-fluoropyridine hydrochloride (molecular formula: C₇H₁₀ClFN₂O) features a pyridine ring with fluorine at position 3 and a 2-aminoethoxy side chain at position 2 (Fig. 1). The hydrochloride salt stabilizes the amino group, increasing polarity and solubility in polar solvents .

Table 1: Key Physicochemical Properties

PropertyValue/Description
Molecular Weight206.16 g/mol
AppearanceWhite crystalline solid
Melting Point180–185°C (decomposes)
SolubilityHighly soluble in water, DMSO
pKa (amino group)~8.2 (protonated in HCl form)

Spectral Characterization

  • NMR: 1H^1\text{H} NMR (D₂O, 400 MHz) shows a triplet for the ethoxy CH₂ at δ 3.65 ppm (J = 5.2 Hz) and a doublet for the pyridine H-4 at δ 8.12 ppm (J = 8.0 Hz) .

  • IR: Stretching vibrations at 3350 cm⁻¹ (N–H), 1605 cm⁻¹ (C=N), and 1240 cm⁻¹ (C–F) .

Synthesis and Manufacturing

Synthetic Pathways

The synthesis typically involves functionalizing 3-fluoropyridine precursors. A representative route, adapted from methods for analogous compounds , proceeds as follows:

  • Amination of 2,3-Difluoropyridine:
    Reaction with ethanolamine under basic conditions introduces the 2-aminoethoxy group.

    2,3-Difluoropyridine + HOCH₂CH₂NH₂ → 2-(2-Aminoethoxy)-3-fluoropyridine\text{2,3-Difluoropyridine + HOCH₂CH₂NH₂ → 2-(2-Aminoethoxy)-3-fluoropyridine}
  • Hydrochloride Salt Formation:
    Treatment with HCl gas in ethanol yields the hydrochloride salt .

Table 2: Optimization of Reaction Conditions

ParameterOptimal ValueYield Improvement
Temperature80°C15%
Reaction Time12 h10%
SolventEthanol/Water (3:1)20%

Scalability and Industrial Relevance

Patent CN105669539A demonstrates scalable methods for related compounds, achieving >77% yields via high-pressure ammonolysis. Adapting these protocols (e.g., substituting ammonia with ethanolamine) could enable cost-effective large-scale production of the hydrochloride derivative.

Reactivity and Functional Transformations

Nucleophilic Substitution

The fluorine atom at position 3 undergoes selective displacement with nucleophiles (e.g., amines, alkoxides), enabling diversification of the pyridine core . For example:

2-(2-Aminoethoxy)-3-fluoropyridine + RNH₂ → 3-R-substituted derivatives\text{2-(2-Aminoethoxy)-3-fluoropyridine + RNH₂ → 3-R-substituted derivatives}

Reductive Amination

The primary amino group facilitates reductive amination with ketones or aldehydes, generating secondary amines for drug candidates :

RCHO + 2-(2-Aminoethoxy)-3-fluoropyridine → Schiff base → Reduced product\text{RCHO + 2-(2-Aminoethoxy)-3-fluoropyridine → Schiff base → Reduced product}

Pharmacological Applications

Antitumor Activity

Incorporating this compound into molecular scaffolds enhances inhibitory effects on kinases and topoisomerases. For instance, derivatives exhibit IC₅₀ values of 0.8–2.4 μM against breast cancer cell lines (MCF-7), attributed to π–π stacking with arginine residues in target proteins .

Antibacterial Agents

Quaternary ammonium derivatives show potent activity against Gram-positive bacteria (MIC: 4–8 μg/mL), surpassing first-line antibiotics like ampicillin in methicillin-resistant Staphylococcus aureus (MRSA) models .

Comparative Analysis with Analogous Compounds

Table 3: Structural and Functional Comparisons

CompoundKey FeaturesBioactivity (IC₅₀)
2-Amino-3-fluoropyridine Lacks ethoxy group5.2 μM (Kinase inhibition)
4-Amino-3-fluoropyridine Amino at position 412.1 μM (Antitumor)
Target compound2-Aminoethoxy, hydrochloride0.8 μM (Antitumor)

Future Directions

Ongoing research focuses on:

  • Polymer-Bound Catalysts: Immobilizing the compound on resins for recyclable catalysis .

  • PROTACs Development: Utilizing its binding motifs in proteolysis-targeting chimeras for targeted protein degradation .

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